4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C17H23N3O5S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The compound of interest, due to its structural complexity, is a potential precursor in the synthesis of various heterocyclic systems. For instance, derivatives of this compound have been utilized in creating thienopyridines, pyridothienopyrimidines, and various pyran, pyridine, and pyrimidinethiones derivatives, showcasing its versatility in heterocyclic chemistry. These derivatives are synthesized through reactions involving sulfur, active methylene nitriles, and various other reagents, underlining the compound's role in facilitating the synthesis of complex heterocycles with potential biological activity (El-Kashef et al., 2007; Ammar et al., 2004).
Solid Form Selection for Pharmaceutical Applications
In pharmaceutical research, the selection of a solid form of a compound is crucial for its development as a drug. Studies on similar zwitterionic compounds have shown the importance of solid-state characterization, salt screening, and stable polymorph and hydrate screening in selecting a solid form for further investigation. This process is essential to ensure the stability and manufacturability of pharmaceutical compounds, indicating the compound's potential in the development of drug formulations (Kojima et al., 2008).
Antimicrobial and Biological Screening
Derivatives of the compound have shown promise in antimicrobial and biological screening. Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, synthesized from similar structures, exhibited antimicrobial activity, suggesting the compound's utility in developing new antimicrobial agents (Ammar et al., 2004). Additionally, fused pyran derivatives synthesized under microwave irradiation demonstrated preliminary in vitro antibacterial, antituberculosis, and antimalarial activity, highlighting the compound's potential in medicinal chemistry research (Kalaria et al., 2014).
Molecular Docking and Drug Design
The synthesis and molecular corroborations of novel pyrazoles derived from related compounds have been studied for their potential in drug discovery. Biological properties like antioxidant, anti-breast cancer, and anti-inflammatory of these derivatives were determined, emphasizing the compound's relevance in the design and development of new therapeutic agents. Molecular docking studies have been used to examine the interaction between these derivatives and enzymes responsible for inflammation and breast cancer, showcasing the compound's application in molecular docking and drug design (Thangarasu et al., 2019).
Properties
IUPAC Name |
6-methyl-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-12(2)19-10-16(18-11-19)26(22,23)20-6-4-14(5-7-20)25-15-8-13(3)24-17(21)9-15/h8-12,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBVDAUDCNUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CN(C=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.